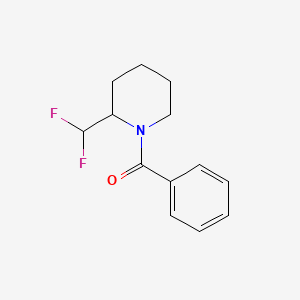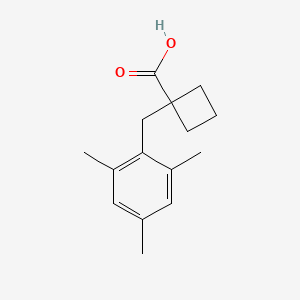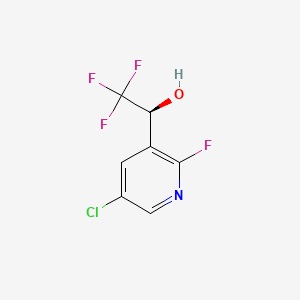
4-(methoxymethyl)-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methoxymethyl group at the 4-position and a methyl group at the 1-position. Imidazoles are known for their aromaticity and presence of nitrogen atoms, making them significant in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with methoxymethyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-methylimidazole in a suitable solvent such as dichloromethane.
- Add methoxymethyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 4-(Methoxymethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products:
- Oxidation of the methoxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the imidazole ring forms dihydroimidazole derivatives.
- Substitution reactions produce various substituted imidazoles depending on the nucleophile used.
科学研究应用
4-(Methoxymethyl)-1-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 4-(methoxymethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
4-(Methoxymethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
4-(Methoxymethyl)-1-methyl-1H-pyrrolidine: Contains a pyrrolidine ring, differing in the saturation of the ring structure.
4-Methoxyfentanyl: An opioid analgesic with a methoxy group, differing significantly in its pharmacological profile.
Uniqueness: 4-(Methoxymethyl)-1-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
4-(methoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H10N2O/c1-8-3-6(4-9-2)7-5-8/h3,5H,4H2,1-2H3 |
InChI 键 |
RZGQXQBFWACFPL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B13607105.png)







![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)

